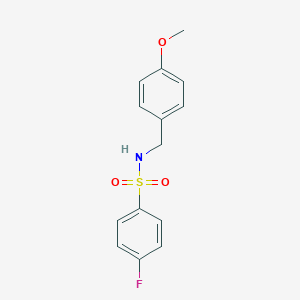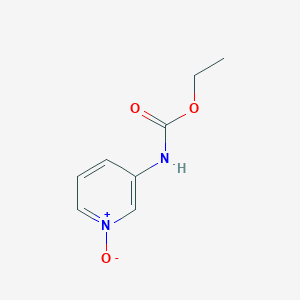
4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMBS and has a molecular formula of C14H14FNO3S.
Mecanismo De Acción
FMBS exerts its pharmacological effects by inhibiting specific enzymes such as carbonic anhydrase and histone deacetylase. These enzymes play a crucial role in various physiological processes, including cell proliferation and gene expression. By inhibiting these enzymes, FMBS can modulate various signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
FMBS has been shown to have various biochemical and physiological effects. Studies have shown that FMBS can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. FMBS has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMBS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMBS is also highly soluble in water, which makes it suitable for various biological assays. However, one of the limitations of FMBS is its low bioavailability, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of FMBS. One of the significant future directions is to explore the potential of FMBS as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to understand the mechanism of action of FMBS and its interaction with specific enzymes. Additionally, the development of more potent analogs of FMBS could lead to the discovery of new therapeutic agents with improved efficacy and bioavailability.
Conclusion:
In conclusion, FMBS is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMBS has been extensively studied for its potential applications in cancer research and neurodegenerative disorders. The synthesis of FMBS involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base. FMBS exerts its pharmacological effects by inhibiting specific enzymes such as carbonic anhydrase and histone deacetylase. FMBS has several advantages for lab experiments, including its stability and solubility in water. However, the low bioavailability of FMBS is a limitation that needs to be addressed. There are several future directions for the study of FMBS, including the development of more potent analogs and exploring its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of FMBS involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
FMBS has been extensively studied for its potential applications in various fields. One of the significant applications of FMBS is in the field of cancer research. Studies have shown that FMBS can inhibit the growth of cancer cells by targeting specific enzymes that are involved in cancer cell proliferation. FMBS has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H14FNO3S |
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
4-fluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14FNO3S/c1-19-13-6-2-11(3-7-13)10-16-20(17,18)14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3 |
Clave InChI |
AKYAQPPXAFORHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F |
SMILES canónico |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)


![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)







